molecular formula C21H23NO3 B1677272 奥洛帕坦 CAS No. 113806-05-6

奥洛帕坦

货号 B1677272
CAS 编号: 113806-05-6
分子量: 337.4 g/mol
InChI 键: JBIMVDZLSHOPLA-LSCVHKIXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Olopatadine, sold under the brand name Patanol among others, is an antihistamine medication used to decrease the symptoms of allergic conjunctivitis and allergic rhinitis (hay fever). It is used as eye drops or as a nasal spray . The eye drops generally result in an improvement within half an hour .


Molecular Structure Analysis

Olopatadine’s molecular structure has been analyzed using techniques such as Chromatographic Analysis and X-Ray Diffraction . The exact details of these analyses are not provided in the search results.


Chemical Reactions Analysis

The chemical reactions involving Olopatadine have been studied using Chromatographic Analysis . The specifics of these reactions are not detailed in the search results.


Physical And Chemical Properties Analysis

Olopatadine’s physical and chemical properties have been analyzed in various studies . The specific details of these properties are not provided in the search results.

科学研究应用

  1. 过敏反应和肥大细胞调节:奥洛帕坦因其在管理过敏反应方面的功效而闻名。Matsubara等人(2004年)报告称,奥洛帕坦显著抑制了肥大细胞诱导白细胞介素-4(IL-4)表达,无论是在体内还是体外,表明其强大的抗过敏特性 (Matsubara et al., 2004)

  2. 皮肤反应和组胺效应:Morita等人(2002年)发现奥洛帕坦盐酸盐显著抑制了组胺诱导的皮肤红斑和丘疹反应,展示了其对组胺诱导的皮肤反应的快速和强效抗组胺效果 (Morita等人,2002年)

  3. 脑穿透和P-糖蛋白相互作用:Mimura等人(2008年)研究了奥洛帕坦与P-糖蛋白(P-gp)的相互作用,指出P-gp限制了奥洛帕坦的脑穿透,这可能解释了其轻微的镇静作用。这项研究表明奥洛帕坦是P-gp的底物,影响其在体内的分布 (Mimura et al., 2008)

  4. 炎症和过敏症状治疗:奥洛帕坦已获批用于治疗各种过敏症状,如鼻炎、荨麻疹、湿疹皮炎和过敏性结膜炎,正如Ohmori等人(2004年)所强调的。这一批准是基于其在缓解这些症状方面的功效 (Ohmori et al., 2004)

  5. ishimoto等人(2006年)探讨了奥洛帕坦与S100A12蛋白的相互作用,S100A12是一种具有促炎活性的钙结合蛋白。他们的研究表明,奥洛帕坦可以抑制S100A12诱导的THP-1单核细胞迁移,暗示了奥洛帕坦除了其抗组胺活性外的一种新的作用机制 (Kishimoto et al., 2006)
  1. 改善皮肤屏障功能:田村等人(2008年)研究了奥洛帕坦对慢性炎症性皮肤炎和受损皮肤屏障功能的影响。他们的研究表明,奥洛帕坦不仅可以抑制炎症和搔抓,还有助于修复皮肤屏障功能,突显了其在皮肤病症中的潜在用途 (Tamura et al., 2008)

  2. 过敏症状比较疗效:谷崎等人(2015年)进行了一项比较研究,比较了奥洛帕坦与非索非那定在慢性特发性荨麻疹患者中的疗效,得出结论奥洛帕坦是治疗该病症的有希望的候选药物 (Tanizaki et al., 2015)

  3. 鼻过敏原刺激和症状抑制:Pipkorn等人(2008年)评估了奥洛帕坦在抑制鼻过敏原刺激引起的症状方面的功效,发现奥洛帕坦有效地抑制了过敏原诱导的鼻症状 (Pipkorn et al., 2008)

安全和危害

Olopatadine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is toxic if swallowed and very toxic to aquatic life . Other safety precautions include avoiding driving and doing other tasks that require alertness until you see how Olopatadine affects you . Also, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

属性

IUPAC Name

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIMVDZLSHOPLA-LSCVHKIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

140462-76-6 (hydrochloride)
Record name Olopatadine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113806056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023390
Record name Olopatadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Olopatadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014906
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.13e-02 g/L
Record name Olopatadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014906
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Histamine is a biogenic vasoactive amine that binds to its receptors, which are G-protein coupled receptors. Signaling through the histamine H1 receptor is thought to primarily promote the activation of inflammatory reactions, such as allergy, asthma, and autoimmune diseases. H1 receptor signaling activates the intracellular transcription factors, such as IP3, PLC, PKC, DAG, and intracellular calcium ions, which all work to activate further downstream cascades. Activated downstream cascades lead to the production of cytokines, the release of mast cell inflammatory mediators, synthesis of prostacyclins, activation of platelet factor, as well as the synthesis of nitric oxide, arachidonic acid, and thromboxane, which all contribute to inflammatory reactions. Olopatadine is an anti-allergic molecule that works via several mechanisms. As a mast cell stabilizer, it stabilizes rodent basophils and human conjunctival mast cells and inhibits the immunologically-stimulated release of histamine. Olopatadine acts as an antagonist at the histamine H1 receptors with high selectivity, which is explained by a unique receptor binding pocket that consists of the aspartate residue in the third transmembrane helix and other sites in the H1 receptor. Upon binding, olopatadine blocks the H1 receptor signaling pathway, inhibiting the release of inflammatory mediators, such as tryptase, prostaglandin D2, TNF-alpha, as well as pro-inflammatory cytokines. It also decreases chemotaxis and inhibits eosinophil activation. _In vitro_, olopatadine was shown to inhibit epithelial cell intercellular adhesion molecule-1 (ICAM-1), which promotes the recruitment of migrating pro-inflammatory mediators.
Record name Olopatadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00768
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Olopatadine

CAS RN

113806-05-6
Record name Olopatadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113806-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olopatadine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113806056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olopatadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00768
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Olopatadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, (11Z)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLOPATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D27V6190PM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Olopatadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014906
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

248 °C
Record name Olopatadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014906
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olopatadine
Reactant of Route 2
Olopatadine
Reactant of Route 3
Olopatadine

Citations

For This Compound
6,370
Citations
K Ohmori, K Hayashi, T Kaise, E Ohshima… - The Japanese Journal …, 2002 - jstage.jst.go.jp
… was considerably low in the clearance of olopatadine in humans. Olopatadine is one of the few renal clearance drugs in antiallergic drugs. Olopatadine was shown to be useful for the …
Number of citations: 117 www.jstage.jst.go.jp
MA Kaliner, J Oppenheimer… - Allergy & Asthma …, 2010 - search.ebscohost.com
… Olopatadine is a tricyclic compound with antihistaminic, mast cell-stabilizing, and anti-inflammatory properties. In the United States olopatadine is … The available data on olopatadine was …
Number of citations: 46 search.ebscohost.com
K Ohmori, K Hasegawa, T Tamura… - …, 2004 - thieme-connect.com
… that olopatadine is a safe drug. After oral administration to healthy volunteers, olopatadine was rap… Olopatadine did not affect cytochrome P450 activities in human liver microsomes and …
Number of citations: 45 www.thieme-connect.com
JM Yanni, DJ Stephens, ST Miller… - Journal of ocular …, 1996 - liebertpub.com
Olopatadine (AL-4943A; KW-4679) [(z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepine-2 acetic acid hydrochloride] is an anti-allergic agent which inhibits mast cell …
Number of citations: 155 www.liebertpub.com
HL Brockman, MM Momsen, JR Knudtson… - Ocular Immunology …, 2003 - Taylor & Francis
Objective: Olopatadine, an effective topical ocular human conjunctival mast cell stabilizer/antihistaminic antiallergic drug, was evaluated and compared to selected classical …
Number of citations: 71 www.tandfonline.com
EB Cook, JL Stahl, NP Barney, FM Graziano - Annals of Allergy, Asthma & …, 2000 - Elsevier
… OBJECTIVE: To investigate the effect of olopatadine on TNFα release … These cells were incubated with olopatadine for 30 minutes … At a concentration of 3 mM olopatadine reduced TNFα …
Number of citations: 102 www.sciencedirect.com
P Patel, PS Roland, BF Marple… - … –Head and Neck …, 2007 - journals.sagepub.com
Objective Seasonal allergic rhinitis (SAR) is a highly prevalent disease. This study was conducted to evaluate the onset and duration of action of three concentrations of olopatadine …
Number of citations: 69 journals.sagepub.com
EO Meltzer, FC Hampel, PH Ratner, DI Bernstein… - Annals of Allergy …, 2005 - Elsevier
… the antiallergy agent olopatadine hydrochloride is being … of 2 concentrations of olopatadine nasal spray vs placebo in … to receive 0.4% or 0.6% olopatadine or placebo, 2 sprays per …
Number of citations: 82 www.sciencedirect.com
MB Abelson - Expert Opinion on Pharmacotherapy, 2004 - Taylor & Francis
… clinical information available on olopatadine, prefaced by a … olopatadine in several study design models and comparisons to other antiallergy medications. The application of olopatadine…
Number of citations: 48 www.tandfonline.com
E Uchio - Clinical Ophthalmology, 2008 - Taylor & Francis
… of olopatadine 0.1% hydrochloride eye drops to several other anti-allergic eye drops. Overseas, olopatadine … It is expected that olopatadine hydrochloride ophthalmic solutions may be …
Number of citations: 54 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。